molecular formula C18H26O B15158442 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one CAS No. 656824-57-6

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one

Cat. No.: B15158442
CAS No.: 656824-57-6
M. Wt: 258.4 g/mol
InChI Key: VGMLFMXYEXOPFU-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one is an organic compound with a complex molecular structure. It is characterized by the presence of multiple methyl groups, a phenyl group, and a prop-1-en-2-yl group attached to a hexan-1-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with phenylmagnesium bromide, followed by the addition of prop-1-en-2-yl bromide under controlled conditions. The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired product with high selectivity. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethyl-1-pentene: A related compound with a simpler structure, used in similar synthetic applications.

    2,4,4-Trimethyl-2-pentene: Another isomer with different reactivity and applications.

    Phenylmagnesium bromide: A reagent used in the synthesis of 2,4,4-Trimethyl-1-phenyl-2-(prop-1-en-2-yl)hexan-1-one.

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

656824-57-6

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

2,4,4-trimethyl-1-phenyl-2-prop-1-en-2-ylhexan-1-one

InChI

InChI=1S/C18H26O/c1-7-17(4,5)13-18(6,14(2)3)16(19)15-11-9-8-10-12-15/h8-12H,2,7,13H2,1,3-6H3

InChI Key

VGMLFMXYEXOPFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)(C(=C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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